methyl 9H-xanthene-9-carboxylate
Overview
Description
Methyl 9H-xanthene-9-carboxylate (MXC) is a chemical compound that has been studied for its various applications in scientific research. MXC is a colorless, water-soluble solid with a molecular weight of 246.26 g/mol and a melting point of approximately 277 °C. It is a derivative of xanthene, which is a naturally occurring phenolic compound. MXC has been studied for its ability to be used as a fluorescent dye, a chromogenic dye, and a reagent for biochemical reactions.
Scientific Research Applications
Chemical Investigations and Synthesis
Natural Product Isolation and Synthesis : A microfungus, Xylaria sp., was investigated, leading to the isolation of new natural products related to methyl 9H-xanthene-9-carboxylate. These compounds include 2-hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid and its derivatives. They were characterized using NMR, UV, IR, and MS data. However, they showed no activity in brine shrimp lethality and several antimicrobial screens (Healy et al., 2004).
Marine Fungus Derived Xanthones : From the marine fungus Penicillium sp., new xanthones were derived, including methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate. These were obtained through comprehensive NMR analysis. They were found inactive against KB or KBv200 cells in cytotoxicity evaluations (Shao et al., 2008).
Biological Applications and Studies
Antitumor Potential : Research on analogues of 9-oxo-9H-xanthene-4-acetic acid, closely related to methyl 9H-xanthene-9-carboxylate, showed their potential for causing early hemorrhagic necrosis of colon 38 tumors in mice. The study confirmed the necessity of a carboxylic acid group in relation to the xanthenone chromophore for activity (Rewcastle et al., 1991).
Antimicrobial Activity : Some xanthone derivatives, including those related to methyl 9H-xanthene-9-carboxylate, have been shown to possess antimicrobial properties. These were isolated from various fungal cultures and evaluated for their activity against multiple microorganisms (Liu et al., 2017), (Dalinova et al., 2020).
Synthetic Methodologies and Chemical Properties
Synthetic Strategies : Studies have been conducted on the synthesis of xanthenes, including methyl 9H-xanthene-9-carboxylate. The focus has been on developing efficient, safe, and ecologically friendly synthetic methodologies. These compounds have shown diverse biological activities, such as neuroprotection and antitumor effects. However, their chemical structures sometimes suggest potential pharmacokinetic issues (Maia et al., 2020).
Two-Carbon Homologation in Synthesis : An efficient synthesis method for 9H-xanthene-9-carboxaldehyde, closely related to methyl 9H-xanthene-9-carboxylate, was developed. This involved a novel two-carbon homologation using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents (Prashad et al., 2004).
properties
IUPAC Name |
methyl 9H-xanthene-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-17-15(16)14-10-6-2-4-8-12(10)18-13-9-5-3-7-11(13)14/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHABUQANXJNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351420 | |
Record name | methyl 9H-xanthene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 9H-xanthene-9-carboxylate | |
CAS RN |
39497-06-8 | |
Record name | methyl 9H-xanthene-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39497-06-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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